molecular formula C21H29N5O2 B2415585 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396884-79-9

1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2415585
CAS RN: 1396884-79-9
M. Wt: 383.496
InChI Key: NNDXLDKRRQUNSF-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known as BPPU, is a synthetic compound that has shown potential as a therapeutic agent for a range of conditions.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Urea derivatives are extensively explored for their medicinal properties, particularly as inhibitors of various biological targets. For instance, flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, optimizing pharmacophore interactions for enhanced inhibitory activities (Vidaluc et al., 1995). Similarly, compounds targeting the urokinase receptor have shown promising results in inhibiting breast cancer cell invasion, migration, and adhesion, suggesting the potential of urea derivatives in anticancer drug development (Wang et al., 2011).

Biochemical Studies

Urea derivatives have been utilized in studies focusing on selective oxidation processes. The catalytic system comprising methyltrioxorhenium and hydrogen peroxide has been applied for the selective oxidation of uracil and adenine derivatives, highlighting the relevance of urea compounds in biochemical transformations (Saladino et al., 2000).

Pharmacokinetic Enhancements

In the domain of soluble epoxide hydrolase (sEH) inhibitors, urea derivatives have shown significant pharmacokinetic improvements when compared to earlier compounds, demonstrating the importance of structural modifications in drug design for achieving better potency and bioavailability (Rose et al., 2010).

Anticancer Activities

Recent developments in the synthesis of urea derivatives have led to compounds with potent antiproliferative effects against various cancer cell lines. This includes the design and evaluation of new series of urea derivatives as anticancer agents, providing insights into the structural features critical for their activities (Feng et al., 2020).

Molecular Interaction Studies

Molecular interaction studies of urea derivatives with specific receptors, such as the CB1 cannabinoid receptor, contribute to our understanding of ligand-receptor interactions and the development of receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-2-3-14-28-19-6-4-18(5-7-19)25-21(27)24-15-17-8-12-26(13-9-17)20-16-22-10-11-23-20/h4-7,10-11,16-17H,2-3,8-9,12-15H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDXLDKRRQUNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

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